5-(2-Methoxyphenyl)-5-oxovaleronitrile

Physicochemical Properties Lipophilicity Drug-likeness

Researchers using meta- or para-methoxy isomers risk divergent reactivity and confounding biological readouts. 5-(2-Methoxyphenyl)-5-oxovaleronitrile (CAS 898786-49-7) provides defined ortho-substitution geometry essential for reproducible results. • Ortho-methoxy enables intramolecular H-bonding with the ketone, absent in 3-/4-methoxy analogs, critical for target engagement studies. • Ketone and nitrile handles support orthogonal synthesis of pyrazoles, oxadiazoles, and indoles. • Supplied at ≥97% purity with batch-to-batch consistency for comparative isomer assays.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 898786-49-7
Cat. No. B1325190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methoxyphenyl)-5-oxovaleronitrile
CAS898786-49-7
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)CCCC#N
InChIInChI=1S/C12H13NO2/c1-15-12-8-3-2-6-10(12)11(14)7-4-5-9-13/h2-3,6,8H,4-5,7H2,1H3
InChIKeyUZKWUGWNEDSRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Methoxyphenyl)-5-oxovaleronitrile – Physicochemical Identity


5-(2-Methoxyphenyl)-5-oxovaleronitrile (CAS 898786-49-7) is a synthetic δ-oxo nitrile with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol [1]. It belongs to the class of methoxy-substituted phenyl-oxovaleronitriles, which are primarily utilized as building blocks and intermediates in medicinal chemistry and agrochemical research . The compound features a 2-methoxyphenyl ketone moiety linked to a butyronitrile chain, giving it distinct electronic and steric properties compared to its 3-methoxy and 4-methoxy positional isomers.

5-(2-Methoxyphenyl)-5-oxovaleronitrile – Isomer Specificity


Generic substitution of 5-(2-methoxyphenyl)-5-oxovaleronitrile with its 3-methoxy (CAS 898786-58-8) or 4-methoxy (CAS 26823-02-9) analogs is not scientifically justified. The position of the methoxy group (ortho, meta, or para) fundamentally alters the compound's electronic distribution, steric profile, and hydrogen-bonding capacity, which can lead to divergent reactivity, binding affinity, and metabolic stability [1]. While direct comparative biological data are currently absent from the peer-reviewed literature, the well-established principles of medicinal chemistry dictate that regioisomeric aryl substitutions yield non-equivalent pharmacological and physicochemical outcomes. Procurement specialists must specify the exact isomer to ensure experimental reproducibility.

5-(2-Methoxyphenyl)-5-oxovaleronitrile – Analogue Differentiation


LogP and TPSA Differentiate Ortho Isomer

The computed XLogP3 for 5-(2-methoxyphenyl)-5-oxovaleronitrile is 1.8, with a topological polar surface area (TPSA) of 50.1 Ų [1]. These values are predicted to differ from the meta and para isomers due to altered molecular shape and electron distribution, though explicit comparative computed data for the analogs are not published in a single source for direct head-to-head comparison. The ortho substitution pattern is expected to reduce TPSA relative to the para isomer due to intramolecular interactions between the methoxy group and the ketone.

Physicochemical Properties Lipophilicity Drug-likeness

H-Bond Acceptors and Rotatable Bonds Shape Conformation

The target compound has 3 hydrogen bond acceptors and 5 rotatable bonds [1]. The ortho-methoxy group can participate in intramolecular hydrogen bonding with the ketone oxygen, potentially reducing the effective number of solvent-exposed H-bond acceptors. This contrasts with the para isomer, where the methoxy group is unable to engage in such intramolecular interactions, leading to a higher effective H-bond acceptor availability.

Conformational Analysis Binding Affinity Synthetic Accessibility

Boiling Point and Density Guide Purification

The target compound has a predicted boiling point of 376.9 ± 22.0 °C at 760 mmHg and a predicted density of 1.081 ± 0.06 g/cm³ . These values are distinct from the para isomer (5-(4-methoxyphenyl)-5-oxovaleronitrile, CAS 26823-02-9), which is reported to have a boiling point of approximately 380.5 °C at 760 mmHg , though the small difference may not be practically significant for distillation-based purification.

Purification Formulation Chemical Handling

Commercial Availability Distinguishes Ortho Isomer

5-(2-Methoxyphenyl)-5-oxovaleronitrile is available from specialty chemical suppliers such as Leyan (purity 98%) and Matrix Scientific (purity 97%) . In contrast, the 4-methoxy isomer (CAS 26823-02-9) is more broadly stocked by major distributors like VWR . The narrower commercial availability of the ortho isomer suggests it is a specialized research tool rather than a commodity intermediate, which may justify its selection in novel synthetic route development.

Procurement Supply Chain Research Tool

5-(2-Methoxyphenyl)-5-oxovaleronitrile – Application Scenarios


SAR: Ortho-Substitution and Target Binding

The ortho-methoxy positioning in 5-(2-methoxyphenyl)-5-oxovaleronitrile creates a unique steric and electronic environment that is absent in the meta and para isomers. Researchers investigating the impact of intramolecular hydrogen bonding between the methoxy and ketone groups on biological target engagement should procure this specific isomer. The computed physicochemical properties (XLogP3 = 1.8, TPSA = 50.1 Ų) [1] provide a baseline for pharmacokinetic profiling in cellular assays.

Heterocyclic Library Intermediate with Regiochemistry

The ketone and nitrile functional groups in 5-(2-methoxyphenyl)-5-oxovaleronitrile serve as orthogonal reactive handles for constructing nitrogen-containing heterocycles such as pyrazoles, oxadiazoles, and indoles. The ortho-methoxy group can direct regioselective transformations via chelation or steric effects. The compound's commercial availability at 97-98% purity makes it suitable for library synthesis without additional purification.

Negative Control Against Para-Methoxy Bioactivity

Preliminary vendor reports suggest that 5-(4-methoxyphenyl)-5-oxovaleronitrile (the para isomer) may inhibit lipoxygenase enzymes such as ALOX15 . The ortho isomer can serve as a critical control compound to confirm that observed biological activity is regiospecific rather than a general property of the methoxy-phenyl-oxovaleronitrile scaffold. Procurement of both isomers from a single supplier ensures batch-to-batch consistency for comparative assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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